4-Bromo-7-chloroisoquinoline hydrochloride
Overview
Description
4-Bromo-7-chloroisoquinoline hydrochloride: is a chemical compound with the molecular formula C9H5BrClN·HCl . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloroisoquinoline hydrochloride typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes:
Bromination: Isoquinoline is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Chlorination: The brominated isoquinoline is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-7-chloroisoquinoline hydrochloride can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups like carboxylic acids or ketones.
Reduction Products: Reduced derivatives with hydrogenated aromatic rings.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic compounds.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmacological activities and used in the development of new drugs.
Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Chemical Manufacturing: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloroisoquinoline hydrochloride depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
4-Bromoisoquinoline: Lacks the chlorine atom, making it less versatile in certain reactions.
7-Chloroisoquinoline: Lacks the bromine atom, affecting its reactivity and applications.
4,7-Dichloroisoquinoline: Contains two chlorine atoms instead of a bromine and a chlorine, leading to different chemical properties.
Uniqueness: 4-Bromo-7-chloroisoquinoline hydrochloride is unique due to the presence of both bromine and chlorine atoms, which allows for a wider range of chemical reactions and applications compared to its similar compounds. This dual halogenation provides distinct reactivity patterns and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-7-chloroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN.ClH/c10-9-5-12-4-6-3-7(11)1-2-8(6)9;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDJIOJUATXWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1Cl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803572-19-1 | |
Record name | Isoquinoline, 4-bromo-7-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803572-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-7-chloroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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